6-Amino-4-(4-bromo-3,5-dihydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
The compound 6-Amino-4-(4-bromo-3,5-dihydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile belongs to the pyranopyrazole class, a scaffold renowned for its bioactivity and structural versatility . Its unique substituents—a brominated dihydroxyphenyl group at position 4, a methyl group at position 3, and a cyano group at position 5—distinguish it from analogs. This article compares its structural, synthetic, and functional attributes with related derivatives.
Properties
Molecular Formula |
C14H11BrN4O3 |
|---|---|
Molecular Weight |
363.17 g/mol |
IUPAC Name |
6-amino-4-(4-bromo-3,5-dihydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C14H11BrN4O3/c1-5-10-11(6-2-8(20)12(15)9(21)3-6)7(4-16)13(17)22-14(10)19-18-5/h2-3,11,20-21H,17H2,1H3,(H,18,19) |
InChI Key |
CYZPQMSFMBCIOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)O)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(4-bromo-3,5-dihydroxyphenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrano[2,3-c]pyrazole Core: This step involves the cyclization of appropriate starting materials, such as 3-methyl-1H-pyrazole-5-carbonitrile and 4-bromo-3,5-dihydroxybenzaldehyde, under basic conditions. The reaction is often carried out in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent such as ethanol or methanol.
Amino Group Introduction:
Final Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(4-bromo-3,5-dihydroxyphenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form primary amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
6-Amino-4-(4-bromo-3,5-dihydroxyphenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has potential as a lead molecule for the development of new drugs due to its unique structure and functional groups. It may exhibit various biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: It can serve as a probe or tool compound in biological studies to investigate cellular pathways and molecular interactions.
Industrial Applications: The compound may find use in the development of new catalysts, sensors, or other industrially relevant materials.
Mechanism of Action
The mechanism of action of 6-amino-4-(4-bromo-3,5-dihydroxyphenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules and pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The pyranopyrazole core (fused pyran and pyrazole rings) is conserved across analogs. Key variations arise from substituents on the phenyl ring at position 4 and additional functional groups (Table 1).
Table 1: Substituent Comparison of Pyranopyrazole Derivatives
Key Observations :
- The bromo and dihydroxy groups in the target compound likely enhance solubility via hydrogen bonding compared to purely hydrophobic substituents (e.g., 4-bromophenyl) .
- Trimethoxyphenyl analogs exhibit strong π-π stacking due to planar aromatic systems , whereas the target compound’s dihydroxy groups may favor interactions with polar biological targets.
Key Observations :
Comparative Bioactivity Profiles
Pyranopyrazole derivatives exhibit diverse bioactivities influenced by substituents (Table 3).
Key Observations :
- The target compound’s bromo and dihydroxy groups may enhance antimicrobial or anticancer activity, though specific data are lacking.
Physicochemical Properties
Melting Points and Spectral Data
Substituents significantly impact physical properties (Table 4).
Table 4: Physical Properties of Selected Derivatives
Key Observations :
- Bromophenyl derivatives exhibit lower melting points (~180°C) compared to methoxyphenyl analogs (~210°C), likely due to reduced crystallinity from bulky bromo groups .
- The target compound’s dihydroxy groups may further lower the melting point due to enhanced hydrogen bonding and amorphous structure.
Biological Activity
6-Amino-4-(4-bromo-3,5-dihydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structural features of this compound contribute to its diverse biological interactions.
Molecular Characteristics
- Molecular Formula : C14H11BrN4O3
- Molecular Weight : 363.17 g/mol
- IUPAC Name : 6-amino-4-(4-bromo-3,5-dihydroxyphenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
- Canonical SMILES : CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)O)Br)O
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its pharmacological properties. Below are some key findings related to its biological activity:
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may interact with various molecular targets involved in cancer progression, such as kinases and transcription factors. Its ability to inhibit BRAF(V600E), EGFR, and telomerase has been highlighted in studies focusing on similar pyrazole derivatives .
- Cell Line Studies : In vitro studies have demonstrated that derivatives of pyrazoles can induce apoptosis in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), particularly when combined with conventional chemotherapy agents like doxorubicin .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Inhibition of Pathogens : It has shown effectiveness against various bacterial strains and fungi. For example, certain pyrazole derivatives have demonstrated inhibitory effects on methicillin-resistant Staphylococcus aureus (MRSA) and Candida species .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is attributed to its ability to modulate inflammatory pathways:
- Cytokine Modulation : Studies suggest that pyrazole derivatives can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various models .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 6-amino-4-(4-bromo-3,5-dihydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. The presence of multiple functional groups (bromo and dihydroxy) enhances the compound's reactivity and biological interactions.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-methyl-1H-pyrano[2,3-c]pyrazole-5-carbonitrile | Hydroxy and dimethoxy groups | Potential anticancer properties |
| 6-Amino-3-methyl-1H-pyrazolo[3,4-b]quinolin-5-carbonitrile | Quinoline core | Antimicrobial activity |
| 6-Amino-4-(3-bromo-4-hydroxyphenyl)-3-methyl-1H-pyrano[2,3-c]pyrazole | Bromo substituent | Antioxidant properties |
Case Studies
- Antitumor Effects : A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that specific compounds exhibited enhanced cytotoxicity when used in combination with doxorubicin .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of synthesized pyrazoles against clinical isolates of bacteria and fungi. The findings showed that certain derivatives had lower minimum inhibitory concentration (MIC) values compared to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
